

Spectroscopic Analysis of **tert-Butyl 3-Ethylpiperazine-1-carboxylate** Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-Ethylpiperazine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of **tert-butyl 3-ethylpiperazine-1-carboxylate** and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, purification, and characterization in the drug development pipeline. This document presents expected spectroscopic data based on structurally similar compounds, details experimental protocols for key analytical techniques, and compares these methods with viable alternatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for **tert-butyl 3-ethylpiperazine-1-carboxylate**. This data is extrapolated from published spectra of analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted ^1H and ^{13}C NMR Spectroscopic Data for **tert-Butyl 3-Ethylpiperazine-1-carboxylate**

¹ H NMR (Proton)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	1H		CH (piperazine ring)
~3.4 - 3.6	m	2H		CH ₂ (piperazine ring)
~2.8 - 3.2	m	4H		CH ₂ (piperazine ring)
~1.45	s	9H		C(CH ₃) ₃ (tert-butyl)
~1.4 - 1.6	m	2H		CH ₂ (ethyl group)
~0.9	t	3H		CH ₃ (ethyl group)
¹³ C NMR (Carbon)	Chemical Shift (δ) ppm		Assignment	
~154.7	C=O (carbamate)			
~79.5	C(CH ₃) ₃ (tert-butyl)			
~55	CH (piperazine ring)			
~45-50	CH ₂ (piperazine ring)			
~28.4	C(CH ₃) ₃ (tert-butyl)			
~25	CH ₂ (ethyl group)			

~11	CH ₃ (ethyl group)
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Table 2: Predicted FT-IR Spectroscopic Data for **tert-Butyl 3-Ethylpiperazine-1-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2970-2930	Strong	C-H stretch	Aliphatic (ethyl, tert-butyl, piperazine)
~2850	Medium	C-H stretch	Aliphatic (piperazine)
~1690	Strong	C=O stretch	Carbamate
~1450	Medium	C-H bend	Aliphatic
~1365	Medium	C-H bend	tert-butyl
~1250	Strong	C-N stretch	Carbamate/Amine
~1170	Strong	C-O stretch	Carbamate

Table 3: Predicted Mass Spectrometry Data for **tert-Butyl 3-Ethylpiperazine-1-carboxylate**

m/z	Relative Intensity	Proposed Fragment
214	Moderate	[M] ⁺ (Molecular Ion)
158	High	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
143	High	[M - C ₄ H ₉ O] ⁺ (Loss of tert-butoxy)
115	Moderate	[M - C ₅ H ₉ O ₂] ⁺ (Loss of Boc group)
85	High	[C ₅ H ₁₁ N] ⁺
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Comparison of Analytical Methods

While NMR, FT-IR, and MS are primary tools for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and chiral separations.

Table 4: Comparison of Key Analytical Techniques

Technique	Advantages	Disadvantages
NMR Spectroscopy	Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.	Lower sensitivity compared to MS. Requires more complex instrumentation and expertise for data interpretation.
FT-IR Spectroscopy	Fast, simple, and provides information about functional groups present. [6]	Limited structural information. Not ideal for complex mixture analysis without separation.
Mass Spectrometry	High sensitivity and provides molecular weight information. Fragmentation patterns aid in structural elucidation. [7] [8] [9]	Can be destructive. Isomers may not be distinguishable without tandem MS or coupling with a separation technique.
High-Performance Liquid Chromatography (HPLC)	Excellent for purity determination and separation of isomers. Can be coupled with various detectors (UV, MS). [10] [11]	Requires method development for optimal separation. May require derivatization for compounds lacking a chromophore. [10] [11]
Capillary Electrophoresis (CE)	High separation efficiency, short analysis time, and minimal sample consumption. [12] Well-suited for chiral separations. [12]	Lower loading capacity compared to HPLC. Sensitivity can be lower without specialized detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified **tert-butyl 3-ethylpipеразine-1-carboxylate** derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.

- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[\[6\]](#)

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.[\[13\]](#)
- The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for piperazine derivatives.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas Flow: Adjust as per instrument guidelines.
- Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Acquisition (EI-MS):

- Ionization Energy: Standard 70 eV.

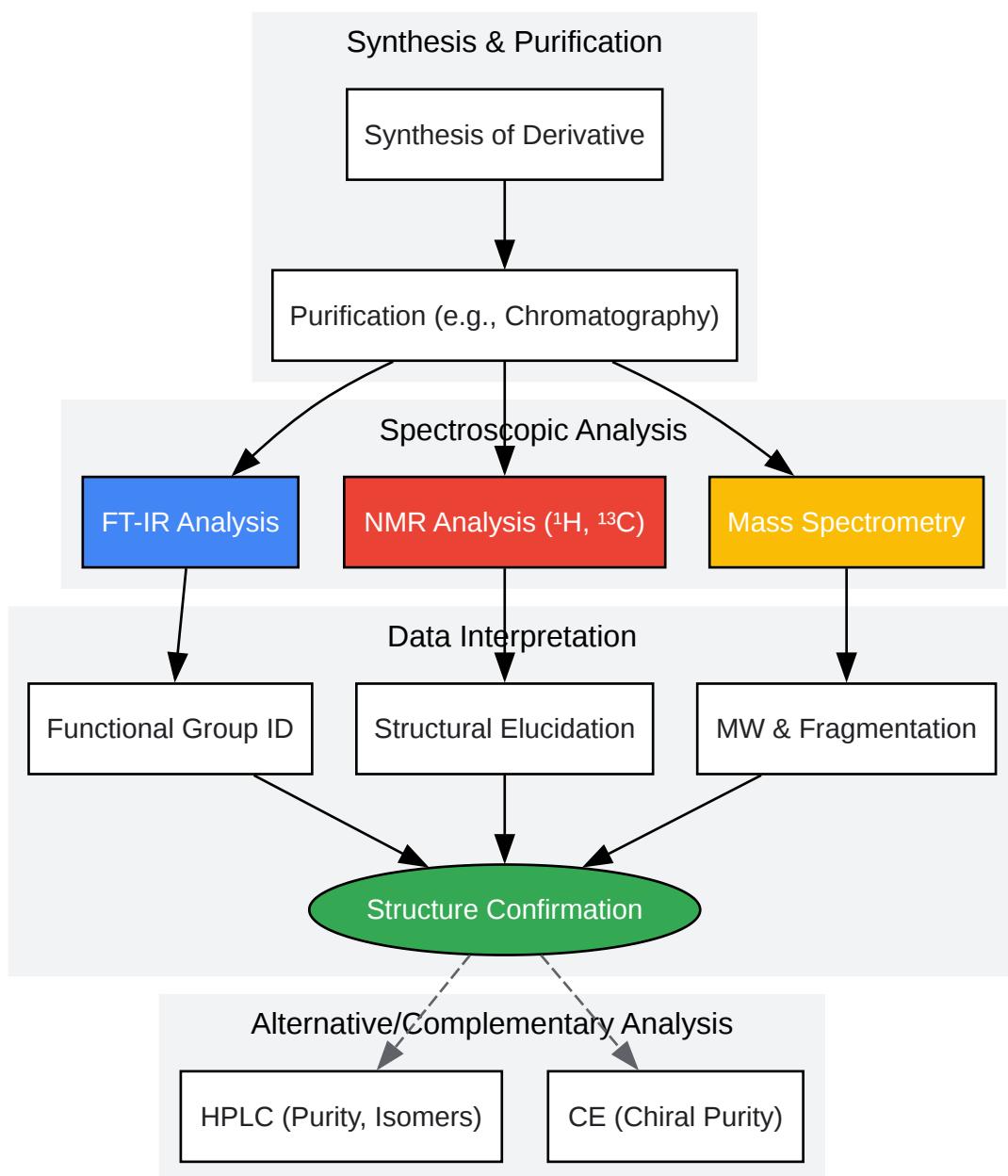
- Source Temperature: Typically 200-250 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments.

Data Processing:

- Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized **tert-butyl 3-ethylpiperazine-1-carboxylate** derivative.



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Caption: Workflow for the spectroscopic analysis of **tert-butyl 3-ethylpiperazine-1-carboxylate**.

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